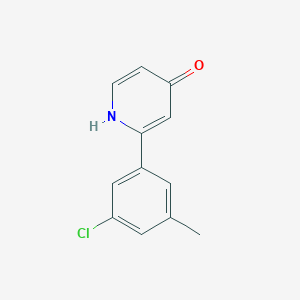
2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) is a synthetic organic compound belonging to the class of pyridines. It is a colorless liquid with a melting point of 65-66 °C and a boiling point of 215-217 °C. It is a versatile compound, widely used in organic synthesis and as a starting material in a variety of applications. It has a wide range of biological and pharmacological activities, making it an important compound in the pharmaceutical and medical industries.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) has been widely used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It is used as a starting material in a variety of synthetic organic reactions and has been used in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antifungal agents. It has also been used in the synthesis of various organic compounds, including dyes, pigments, and fragrances.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other organic compounds. It is also believed to have an anti-inflammatory effect, as well as an antifungal effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) have not been well studied. However, it has been shown to inhibit certain enzymes involved in the metabolism of drugs and other organic compounds. It has also been shown to have an anti-inflammatory effect, as well as an antifungal effect.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) in laboratory experiments include its easy availability, low cost, and low toxicity. It is also stable in a variety of solvents and can be stored and handled safely. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of reactions.
Zukünftige Richtungen
The potential future directions for research on 2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additional research could also be conducted to determine its potential use as a starting material in the synthesis of other organic compounds. Further research could also be conducted to explore its potential use as a drug delivery system or as a component of targeted drug delivery systems. Additionally, further research could be conducted to investigate its potential use in the synthesis of other pharmaceuticals and organic compounds.
Synthesemethoden
2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) can be synthesized by reacting 3-chloro-5-methylphenol with anhydrous hydrogen chloride in the presence of an anhydrous solvent. The resulting product is then purified by distillation and crystallization. The final product is a colorless liquid with a melting point of 65-66 °C and a boiling point of 215-217 °C.
Eigenschaften
IUPAC Name |
2-(3-chloro-5-methylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-4-9(6-10(13)5-8)12-7-11(15)2-3-14-12/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQYIWWKPKOYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692589 |
Source


|
| Record name | 2-(3-Chloro-5-methylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine | |
CAS RN |
1261908-55-7 |
Source


|
| Record name | 2-(3-Chloro-5-methylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














